N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 1-hydroxy-2,3-dihydroindenyl moiety via a methyl bridge. This compound’s structural uniqueness arises from the combination of a sulfonamide group (known for its bioisosteric properties) and the dihydroindenol scaffold, which may enhance conformational rigidity and hydrogen-bonding capabilities. Its synthesis likely involves nucleophilic substitution or Pd-mediated cross-coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-14(8-7-11-4-1-2-5-12(11)14)10-15-20(17,18)13-6-3-9-19-13/h1-6,9,15-16H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZUOJBRQJGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine, forming the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
- Core Modifications: The target compound’s dihydroindenol group introduces a chiral hydroxy center, which is absent in the trifluoroacetamide analog but present in 2-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol (Enamine Ltd building block) . This hydroxy group may improve solubility via hydrogen bonding, contrasting with fluorinated analogs that prioritize lipophilicity .
- Synthetic Routes: Pd-mediated methods dominate indole- and cyclopentane-fused sulfonamides , whereas simpler thiophene sulfonamides (e.g., compound 3j ) employ light-mediated rearrangements or nucleophilic substitutions. The target compound’s synthesis may require optimization to balance steric hindrance from the dihydroindenol group.
- Biological Relevance: Imidazole- and cyanopyrimidine-containing analogs show AT2 receptor affinity , suggesting that electron-deficient substituents enhance target engagement. The hydroxy group in the target compound could mimic these effects via polar interactions. CB2-active analogs highlight the importance of nitro and sulfonamide groups in intermolecular binding, a feature shared with the target compound.
Challenges and Opportunities
- Metabolic Stability: Fluorinated analogs and fused-ring systems exhibit improved stability over non-fluorinated or linear scaffolds. The target compound’s hydroxy group may necessitate prodrug strategies to mitigate rapid clearance.
- Structural Characterization : IR and NMR data from cyclopentyl sulfonamides (e.g., NH/CH2 signals at δ 1.9–2.8 ppm) provide benchmarks for verifying the target compound’s conformation.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an indene moiety with a thiophene ring, which contributes to its biological activity. The molecular formula is C16H17NO2S, and it is characterized by the following structural components:
| Component | Structure Description |
|---|---|
| Indene Moiety | A bicyclic structure that enhances biological interaction |
| Hydroxy Group | Potential site for hydrogen bonding and reactivity |
| Thiophene Ring | Contributes to electron delocalization and stability |
| Sulfonamide Group | Known for antibacterial properties |
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. It exhibits selective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Biofilm inhibition through metabolic disruption |
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit critical pathways involved in protein synthesis and nucleic acid production, leading to bactericidal effects . Additionally, it has shown moderate-to-good antibiofilm activity against MRSA, indicating its potential in treating biofilm-associated infections .
Case Studies
Case Study 1: Antibacterial Efficacy Against MRSA
In a controlled study evaluating the efficacy of various sulfonamides, this compound demonstrated significant antibacterial effects against MRSA biofilms. The study reported an MBIC (minimum biofilm inhibitory concentration) of approximately 62.216 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .
Case Study 2: Structure-Activity Relationship (SAR)
A recent investigation into the structure–activity relationship of thiophene derivatives revealed that modifications in the sulfonamide group significantly influence antimicrobial potency. The presence of the hydroxy group was found to enhance solubility and improve interaction with bacterial targets . This study emphasizes the importance of structural features in optimizing the biological activity of similar compounds.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
- Formulation Development : Investigating delivery methods that enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
